NVP-QAV680 - 872365-16-7

NVP-QAV680

Catalog Number: EVT-278190
CAS Number: 872365-16-7
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
QAV680 has been used in trials studying the treatment of Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis.
Classification

NVP-QAV680 belongs to the class of indole derivatives, specifically 7-azaindole-3-acetic acid compounds. Its primary mechanism of action involves antagonism of the CRTh2 receptor, which plays a crucial role in mediating allergic responses and inflammation associated with conditions such as asthma and allergic rhinitis .

Synthesis Analysis

The synthesis of NVP-QAV680 involves several key steps, primarily utilizing 7-azaindole as a starting material. The process includes:

  1. Retrosynthetic Analysis: The synthesis begins with a retrosynthetic approach to identify suitable precursors and intermediates.
  2. Key Reactions: The synthesis employs reactions such as methylenation using aqueous formaldehyde and subsequent oxidation steps to form the desired product.
  3. Optimization Parameters: Various parameters were optimized, including reaction temperature, time, and catalyst load. For example, increasing the temperature to 120 °C significantly improved yields during methylenation reactions .

The final product, NVP-QAV680, was obtained through a series of reactions that included:

  • Methylenation of 7-azaindole derivatives.
  • Oxidation steps using reagents like ceric ammonium nitrate (CAN) to achieve the desired functional groups.
Chemical Reactions Analysis

NVP-QAV680 participates in several chemical reactions relevant to its pharmacological activity:

  • Binding Interactions: It interacts with the CRTh2 receptor through hydrogen bonding and hydrophobic interactions, which are critical for its antagonistic effect.
  • Metabolic Stability: The compound undergoes metabolic transformations in biological systems, which can affect its pharmacokinetics and efficacy.

The detailed analysis of these reactions involves examining how modifications to the structure influence both activity and stability .

Mechanism of Action

The mechanism of action for NVP-QAV680 primarily involves:

  • Antagonism of CRTh2 Receptor: By binding to the CRTh2 receptor, NVP-QAV680 prevents the activation of downstream signaling pathways that lead to eosinophil recruitment and Th2 cell activation.
  • Inhibition of Allergic Responses: This blockade results in reduced inflammation and symptoms associated with allergic conditions.

Experimental data indicate that NVP-QAV680 exhibits significant efficacy in preclinical models of asthma and other allergic diseases by effectively inhibiting eosinophilic responses .

Physical and Chemical Properties Analysis

NVP-QAV680 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 230.26 g/mol.
  • Solubility: It demonstrates good solubility in organic solvents, which is advantageous for formulation development.
  • Stability: The compound shows stability under physiological conditions, making it suitable for oral administration.

These properties contribute to its potential as a therapeutic agent in clinical settings .

Applications

NVP-QAV680 has significant potential applications in:

  • Allergy Treatment: As a CRTh2 antagonist, it could be used in managing allergic rhinitis, asthma, and other Th2-mediated conditions.
  • Research Tool: It serves as a valuable tool for studying Th2 cell biology and the role of CRTh2 in immune responses.

Clinical studies are ongoing to evaluate its efficacy and safety in human populations suffering from allergic diseases .

Introduction to CRTh2 Receptor Antagonism in Allergic Diseases

Role of Prostaglandin D2 (PGD2)-CRTh2 Signaling in Allergic Inflammation

Prostaglandin D₂ (PGD₂) is a pivotal lipid mediator released predominantly by IgE-activated mast cells during allergic responses. It orchestrates key inflammatory pathways by activating two G-protein-coupled receptors: DP1 (DP) and CRTh2 (DP2/Chemerin Receptor Expressed on Th2 Cells) [4] [7]. Unlike the DP1 receptor, which regulates vasodilation and bronchoconstriction, CRTh2 is selectively expressed on Th2 lymphocytes, eosinophils, and basophils – central effector cells in allergic inflammation [4] [10]. Upon binding PGD₂ or its metabolites (e.g., DK-PGD₂), CRTh2 triggers:

  • Chemotaxis of Th2 cells and eosinophils to inflammation sites
  • Upregulation of adhesion molecules (e.g., VCAM-1)
  • Production of pro-inflammatory cytokines (IL-4, IL-5, IL-13) [3] [7]This pathway is clinically validated by elevated PGD₂ levels in bronchoalveolar lavage fluid post-allergen challenge in asthmatics and nasal secretions of allergic rhinitis patients [4] [8].

Table 1: Key Inflammatory Effects Mediated by PGD₂-CRTh2 Signaling

Cell TypeCRTh2 Activation EffectClinical Consequence
Th2 Lymphocytes↑ IL-4/IL-5/IL-13 release; ChemotaxisSustained allergic inflammation
EosinophilsShape change; Migration; SurvivalTissue eosinophilia & damage
BasophilsHistamine release; ChemotaxisAcute hypersensitivity
ILC2s*Type 2 cytokine productionAirway hyperresponsiveness

*Innate Lymphoid Cells Type 2 [9]

Unmet Therapeutic Needs in Asthma and Atopic Disorders

Despite existing therapies (e.g., corticosteroids, leukotriene inhibitors), significant challenges persist in allergic disease management:

  • Variable Efficacy: 30–40% of asthma patients respond inadequately to inhaled corticosteroids due to heterogeneous inflammation drivers [1] [3].
  • Compliance Issues: Inhaled therapies exhibit poor adherence (30–70% in real-world studies), especially in pediatric and adolescent populations [5].
  • Targeting Gaps: Current biologics (e.g., anti-IgE) are restricted to severe phenotypes and require injections, leaving milder patients without targeted oral options [3] [8].Oral CRTh2 antagonists like NVP-QAV680 represent a strategy to overcome these limitations by selectively blocking the PGD₂-CRTh2 axis without the broad immunosuppression of steroids [6].

Rationale for Targeting CRTh2 in Preclinical Drug Development

CRTh2 emerged as a high-value target due to its restricted expression on Type 2 immune cells and its pathogenic role across multiple allergic conditions:

  • Genetic studies link CRTh2 polymorphisms to asthma susceptibility [10].
  • CRTh2-deficient mice show attenuated eosinophilia and airway inflammation in ovalbumin challenge models [4] [7].
  • Early antagonists (e.g., ramatroban, OC000459) demonstrated clinical proof-of-concept by reducing late-phase allergic responses and eosinophilia [4] [8].NVP-QAV680 was designed to improve upon first-generation compounds by combining high selectivity, oral bioavailability, and potency in human primary cell assays [3] [6]. Preclinical data confirmed its ability to suppress CRTh2-dependent inflammation without COX or DP1 off-target effects [5] [8].

Properties

CAS Number

872365-16-7

Product Name

NVP-QAV680

IUPAC Name

2-[2-methyl-1-[(4-methylsulfonylphenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C18H18N2O4S/c1-12-16(10-17(21)22)15-4-3-9-19-18(15)20(12)11-13-5-7-14(8-6-13)25(2,23)24/h3-9H,10-11H2,1-2H3,(H,21,22)

InChI Key

YOPFAMROKXHVCQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)C)N=CC=C2)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

QAV-690 free acid; QAV690 free acid; QAV 690 free acid; NVP-QAV680; NVP ; NVPQAV680; NVP-QAV-680

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)C)N=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.